molecular formula C18H14ClN5O3 B2639552 2-[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-phenylacetamide CAS No. 1008213-08-8

2-[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-phenylacetamide

Cat. No. B2639552
CAS RN: 1008213-08-8
M. Wt: 383.79
InChI Key: BGKXUSYEXXDXAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-phenylacetamide” is a chemical compound with the molecular formula C20H18ClN5O3 and a molecular weight of 411.84 . It is intended for research use only .

Scientific Research Applications

Anticancer Properties

The compound’s molecular structure suggests potential anticancer activity. Researchers have characterized its structure using quantum chemical methods, including B3LYP, M06-2X, and MP2 calculations . The synthesized compound exhibits a slightly out-of-plane structure. The agreement between experimentally observed IR and Raman bands and theoretical calculations confirms its structure. Further studies have evaluated its interaction with amino acids in the MMP-2 metalloproteinase receptor, highlighting its relevance in cancer research.

Antifungal Activity

Although not explicitly reported for this compound, related 1,2,3-triazoles have demonstrated antifungal properties . Investigating its potential against fungal strains like Candida albicans and Rhizopus oryzae could be worthwhile.

Antimicrobial Activities

While the specific compound hasn’t been tested, similar 1,2,4-triazoles have shown good antimicrobial activity . Considering its structural features, exploring its effects against bacteria and other microorganisms could be valuable.

Antioxidant Properties

Triazoles are known for their antioxidant effects, protecting cells against oxidative damage . Investigating whether this compound exhibits antioxidant activity could provide insights into its therapeutic potential.

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources. It is intended for research use only , indicating that it should be handled with appropriate safety measures in a research or laboratory setting.

properties

IUPAC Name

2-[5-(4-chlorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5O3/c19-11-6-8-13(9-7-11)24-17(26)15-16(18(24)27)23(22-21-15)10-14(25)20-12-4-2-1-3-5-12/h1-9,15-16H,10H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGKXUSYEXXDXAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Cl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(4-chlorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-phenylacetamide

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